molecular formula C29H25N5O2 B11250541 N-(4-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-naphthamide

N-(4-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-naphthamide

Cat. No.: B11250541
M. Wt: 475.5 g/mol
InChI Key: MHFGQTDTMVHUJQ-UHFFFAOYSA-N
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Description

N-[4-({4-[(4-METHOXYPHENYL)AMINO]-6-METHYLPYRIMIDIN-2-YL}AMINO)PHENYL]NAPHTHALENE-2-CARBOXAMIDE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate molecular structure, which includes a naphthalene core, a carboxamide group, and multiple aromatic rings. Its unique structure makes it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of N-[4-({4-[(4-METHOXYPHENYL)AMINO]-6-METHYLPYRIMIDIN-2-YL}AMINO)PHENYL]NAPHTHALENE-2-CARBOXAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the use of Schiff bases reduction, where primary amines are alkylated and reduced in the presence of catalysts such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) . Industrial production methods may involve large-scale reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents, reducing agents like NaBH4, and various catalysts. For instance, the reduction of nitriles and amides in the presence of LiAlH4 or NaBH4 is a typical reaction . The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of N-[4-({4-[(4-METHOXYPHENYL)AMINO]-6-METHYLPYRIMIDIN-2-YL}AMINO)PHENYL]NAPHTHALENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in various biochemical processes, potentially inhibiting or activating specific enzymes or receptors. Molecular docking and dynamic simulation studies have been used to investigate its binding affinity and interaction with target proteins .

Comparison with Similar Compounds

N-[4-({4-[(4-METHOXYPHENYL)AMINO]-6-METHYLPYRIMIDIN-2-YL}AMINO)PHENYL]NAPHTHALENE-2-CARBOXAMIDE can be compared with similar compounds such as 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-methoxy-5-((phenylamino)methyl)phenol . These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. The unique combination of aromatic rings and functional groups in N-[4-({4-[(4-METHOXYPHENYL)AMINO]-6-METHYLPYRIMIDIN-2-YL}AMINO)PHENYL]NAPHTHALENE-2-CARBOXAMIDE contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C29H25N5O2

Molecular Weight

475.5 g/mol

IUPAC Name

N-[4-[[4-(4-methoxyanilino)-6-methylpyrimidin-2-yl]amino]phenyl]naphthalene-2-carboxamide

InChI

InChI=1S/C29H25N5O2/c1-19-17-27(31-23-13-15-26(36-2)16-14-23)34-29(30-19)33-25-11-9-24(10-12-25)32-28(35)22-8-7-20-5-3-4-6-21(20)18-22/h3-18H,1-2H3,(H,32,35)(H2,30,31,33,34)

InChI Key

MHFGQTDTMVHUJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4C=C3)NC5=CC=C(C=C5)OC

Origin of Product

United States

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